molecular formula C20H20I2N2O2 B322598 2-iodo-N-[2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide

2-iodo-N-[2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide

Katalognummer: B322598
Molekulargewicht: 574.2 g/mol
InChI-Schlüssel: LVJSIYLMATYNJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-iodo-N-[2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide is a complex organic compound with the molecular formula C20H20I2N2O2. This compound is characterized by the presence of two iodine atoms and a benzamide group, making it a subject of interest in various fields of scientific research .

Vorbereitungsmethoden

The synthesis of 2-iodo-N-[2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide typically involves multiple steps. One common method includes the reaction of 2-iodobenzoyl chloride with cyclohexylamine to form an intermediate product, which is then further reacted with another molecule of 2-iodobenzoyl chloride under controlled conditions to yield the final compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2-iodo-N-[2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-iodo-N-[2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-iodo-N-[2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

2-iodo-N-[2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C20H20I2N2O2

Molekulargewicht

574.2 g/mol

IUPAC-Name

2-iodo-N-[2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide

InChI

InChI=1S/C20H20I2N2O2/c21-15-9-3-1-7-13(15)19(25)23-17-11-5-6-12-18(17)24-20(26)14-8-2-4-10-16(14)22/h1-4,7-10,17-18H,5-6,11-12H2,(H,23,25)(H,24,26)

InChI-Schlüssel

LVJSIYLMATYNJN-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)NC(=O)C2=CC=CC=C2I)NC(=O)C3=CC=CC=C3I

Kanonische SMILES

C1CCC(C(C1)NC(=O)C2=CC=CC=C2I)NC(=O)C3=CC=CC=C3I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.